An In-depth Technical Guide to N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid: Natural Sources, Biosynthesis, and Analysis
An In-depth Technical Guide to N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid: Natural Sources, Biosynthesis, and Analysis
Abstract
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid, a specialized metabolite at the intersection of phenylpropanoid and amino acid metabolism, has garnered interest for its contribution to the sensory profiles of foodstuffs and its potential bioactivities. This technical guide provides a comprehensive overview of its primary natural source, Theobroma cacao, and delves into its putative biosynthetic pathway. Furthermore, this document outlines detailed methodologies for the extraction, purification, and quantitative analysis of this compound, tailored for researchers in natural product chemistry, food science, and drug development. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: Unveiling a Key Astringent Compound
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid, also known as N-caffeoyl-L-glutamic acid, is a member of the N-phenylpropenoyl-L-amino acid (NPA) family. These compounds are conjugates of a hydroxycinnamic acid and an amino acid, linked via an amide bond. In the case of the topic compound, the hydroxycinnamic acid is caffeic acid, and the amino acid is L-glutamic acid.
This molecule has been identified as a key contributor to the astringent and mouth-drying sensory perception of cocoa products.[1][2] Beyond its role in food science, the broader class of caffeic acid derivatives is known for a range of biological activities, including antioxidant and antimicrobial properties, making N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid a compound of interest for further investigation.[3][4]
Natural Sources: A Focus on Theobroma cacao
The most well-documented natural source of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid is the cocoa bean (Theobroma cacao L.).[5][6][7] It is one of several NPAs identified in both unfermented and roasted cocoa nibs.[1] While cocoa is the primary confirmed source, other NPAs have been detected in a variety of medicinal plants, suggesting that N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid may have a broader, albeit less concentrated, distribution in the plant kingdom.[8]
The concentration of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid and other NPAs in cocoa beans is influenced by genetic and environmental factors, as well as post-harvest processing.[9][10] Studies have shown that the levels of these compounds can change significantly during fermentation, drying, and roasting, which in turn affects the flavor profile of the final chocolate product.[7][11][12]
Biosynthesis: A Putative Pathway
The biosynthesis of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid is intrinsically linked to the well-established phenylpropanoid pathway, which generates the caffeoyl moiety, and the metabolism of L-glutamic acid. The final step is a condensation reaction to form the amide linkage.
The proposed biosynthetic pathway can be broken down into two main stages:
Stage 1: Synthesis of Caffeoyl-CoA
This stage is a core part of the phenylpropanoid pathway in plants.[4][13]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) .
-
Hydroxylation to Caffeic Acid: p-Coumaric acid is subsequently hydroxylated at the 3-position to yield caffeic acid. This step is catalyzed by p-coumarate 3-hydroxylase (C3H) .
-
Activation to Caffeoyl-CoA: Finally, caffeic acid is activated by the attachment of Coenzyme A to its carboxylic acid group, forming caffeoyl-CoA. This reaction is catalyzed by 4-coumarate-CoA ligase (4CL) .
Stage 2: Conjugation with L-Glutamic Acid
The activated caffeoyl-CoA then serves as the acyl donor in a reaction with L-glutamic acid.
-
Amide Bond Formation: An acyl-CoA N-acyltransferase (NAT) catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the amino group of L-glutamic acid, forming N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid and releasing Coenzyme A.
While the specific acyl-transferase responsible for this reaction in Theobroma cacao has not been definitively characterized, several candidate genes belonging to the acyl-CoA N-acyltransferases superfamily have been identified in its genome.[14][15]
Figure 1. Putative biosynthetic pathway of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid.
Experimental Protocols
The following protocols are based on methodologies described for the isolation and analysis of NPAs from Theobroma cacao.[1]
Extraction
This protocol details a robust solvent extraction method for obtaining a crude extract rich in NPAs from cocoa beans.
Materials:
-
Unfermented or roasted cocoa beans
-
Grinder or mill
-
Hexane
-
Acetone
-
Ultrapure water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Grinding: Grind the cocoa beans to a fine powder.
-
Defatting: a. Suspend the cocoa powder in hexane (1:5 w/v). b. Stir for 1 hour at room temperature. c. Centrifuge at 4000 x g for 15 minutes and discard the supernatant. d. Repeat the hexane wash two more times to ensure complete removal of lipids. e. Air-dry the defatted cocoa powder in a fume hood.
-
Extraction of Phenolic Compounds: a. Suspend the defatted cocoa powder in a solution of acetone/water (70:30, v/v) at a 1:10 solid-to-solvent ratio. b. Stir for 2 hours at room temperature, protected from light. c. Centrifuge at 4000 x g for 15 minutes. d. Collect the supernatant. e. Repeat the extraction of the pellet with fresh acetone/water solution. f. Combine the supernatants.
-
Solvent Removal: a. Concentrate the combined supernatant using a rotary evaporator at <40°C to remove the acetone. b. Freeze-dry the remaining aqueous extract to obtain a crude phenolic powder.
Purification by Solid-Phase Extraction (SPE)
This step aims to fractionate the crude extract and enrich the NPA fraction.
Materials:
-
Crude phenolic extract from section 4.1
-
C18 SPE cartridges
-
Methanol
-
Ultrapure water
-
Formic acid
Procedure:
-
Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Sample Loading: a. Dissolve the crude extract in a minimal amount of water/methanol (95:5, v/v) with 0.1% formic acid. b. Load the dissolved extract onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 10 mL of water with 0.1% formic acid to remove highly polar compounds like sugars and organic acids.
-
Elution: a. Elute the NPA fraction with 10 mL of methanol/water (80:20, v/v) with 0.1% formic acid. b. Collect the eluate and evaporate to dryness under a stream of nitrogen or by rotary evaporation.
Isolation by Preparative RP-HPLC
For obtaining the pure compound for structural elucidation or bioactivity studies.
Materials:
-
Enriched NPA fraction from section 4.2
-
Preparative Reversed-Phase HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the enriched NPA fraction in a small volume of Mobile Phase A.
-
Chromatography:
-
Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm).
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 320 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 50% B
-
35-40 min: Linear gradient from 50% to 100% B
-
40-45 min: Hold at 100% B
-
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Check and Confirmation: a. Analyze the collected fractions by analytical HPLC-DAD and LC-MS. b. Pool the pure fractions and remove the solvent to obtain the isolated compound.
Figure 2. Workflow for the extraction and purification of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid.
Quantification by UPLC-MS/MS
A sensitive and specific method for the quantification of the target compound in cocoa extracts.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B, increasing to 95% B over 5 minutes.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Precursor ion (Q1): m/z 308.1
-
Product ion (Q3): m/z 163.0 (corresponding to the caffeoyl moiety) and m/z 146.0 (corresponding to the glutamic acid moiety).
-
-
Optimization: Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity.
Quantification:
-
Prepare a calibration curve using a certified reference standard of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid.
-
Spike samples with a stable isotope-labeled internal standard if available for highest accuracy.
| Parameter | Value |
| UPLC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | Negative ESI |
| Precursor Ion (m/z) | 308.1 |
| Product Ions (m/z) | 163.0, 146.0 |
Table 1. Key parameters for UPLC-MS/MS quantification.
Biological Activities and Future Perspectives
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid, as a key contributor to the astringency of cocoa, plays a significant role in the sensory experience of chocolate. The broader family of NPAs has been investigated for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[16] The presence of the catechol group from the caffeic acid moiety suggests potent radical scavenging activity.
Future research should focus on:
-
A comprehensive screening of other plant species for the presence of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid.
-
The isolation and characterization of the specific acyl-transferase(s) in Theobroma cacao responsible for its synthesis.
-
In-depth investigation of its bioavailability, metabolism, and potential health benefits.
Conclusion
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic acid is a significant natural product found in Theobroma cacao. Understanding its biosynthesis, developing robust methods for its extraction and analysis, and further exploring its biological activities are crucial for both the food industry and natural product research. The methodologies and information presented in this guide provide a solid foundation for scientists and researchers to advance our knowledge of this intriguing molecule.
References
-
Stark, T., Hofmann, T. (2005). Isolation, structure determination, synthesis, and sensory activity of N-phenylpropenoyl-L-amino acids from cocoa (Theobroma cacao). Journal of Agricultural and Food Chemistry, 53(13), 5419-5428. [Link][5]
-
UniProt Consortium. (n.d.). Hydroxycinnamoyl CoA shikimate/quinate hydroxycinnamoyltransferase - Theobroma cacao (Cacao). UniProtKB - A0A061ET45. Retrieved from [Link][14]
-
Stark, T., Bareuther, S., & Hofmann, T. (2005). Sensory-guided decomposition of roasted cocoa nibs (Theobroma cacao) and structure determination of taste-active polyphenols. Journal of Agricultural and Food Chemistry, 53(13), 5407-5418. [Link][1]
-
Request PDF. (2006). Isolation, structure determination, synthesis, and sensory activity of N-phenylpropenoyl-L-amino acids from cocoa (Theobroma cacao). [Link][2]
-
Chen, J., et al. (2020). Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis. Journal of Agricultural and Food Chemistry, 68(36), 9573-9591. [Link][17]
-
Zapata, S., et al. (2023). Untargeted Metabolomics Analysis for Studying Differences in High-Quality Colombian Cocoa Beans. Metabolites, 13(6), 717. [Link][18]
-
Galili, G., Amir, R., & Fernie, A. R. (2016). The Regulation of Essential Amino Acid Synthesis and Accumulation in Plants. Annual Review of Plant Biology, 67, 153-178. [Link][19]
-
Lechtenberg, M., et al. (2012). Fast determination of N-phenylpropenoyl-l-amino acids (NPA) in cocoa samples from different origins by ultra-performance liquid chromatography and capillary electrophoresis. Food Chemistry, 135(3), 1676-1684. [Link][9]
-
Rott, K., et al. (2017). Cocoa (Theobroma cacao L.) Beans Processing Technology: A Review of Flavonoid Changes. Journal of Nutritional Health & Food Engineering, 6(4), 00210. [Link][10]
-
Al-Khayri, J. M., et al. (2018). Antifungal efficacy of caffeic acid and nano-caffeic acid particles against candidiasis: an in vitro study. BMC Complementary and Alternative Medicine, 18(1), 233. [Link][3]
-
Lee, Y. E., et al. (2021). Response Surface Methodological Approach for Optimizing Theobroma cacao L. Oil Extraction. Foods, 10(11), 2824. [Link][20]
-
PhytoHub. (n.d.). Publications for N-Caffeoyl-L-glutamic acid being present in Cocoa bean. Retrieved from [Link][6]
-
Voigt, J., & Biehl, B. (2019). Cocoa Bean Proteins—Characterization, Changes and Modifications due to Ripening and Post-Harvest Processing. Nutrients, 11(2), 422. [Link][7]
-
Kim, D. R., et al. (2021). Glutamic acid reshapes the plant microbiota to protect plants against pathogens. The ISME Journal, 15(12), 3535-3549. [Link][21]
-
ResearchGate. (n.d.). N-Caffeoylphenalkylamide derivatives as bacterial efflux pump inhibitors. Retrieved from [Link]
-
Chen, Y., et al. (2024). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. International Journal of Molecular Sciences, 25(1), 543. [Link][4]
-
Li, Y., et al. (2021). Optimization of N-Phenylpropenoyl-l-amino Acids as Potent and Selective Inducible Nitric Oxide Synthase Inhibitors for Parkinson's Disease. Journal of Medicinal Chemistry, 64(11), 7760-7777. [Link][16]
-
De Taeye, C. (2018). Investigating the proteomic profile of cocoa beans for understanding the development of cocoa flavour. CentAUR. [Link][22]
-
Zhang, Y., et al. (2023). Chemistry in Fungal Bioluminescence: Theoretical Studies on Biosynthesis of Luciferin from Caffeic Acid and Regeneration of Caffeic Acid from Oxidized Luciferin. International Journal of Molecular Sciences, 24(17), 13203. [Link][23]
-
Liu, Y., et al. (2020). Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation. Food Science & Nutrition, 8(8), 4417-4430. [Link][11]
-
Cui, L., et al. (2022). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 27(19), 6296. [Link][8]
-
ResearchGate. (2018). Study of the Chemical Components, Bioactivity and Antifungal Properties of the Coffee Husk. [Link][24]
-
Saltini, R., et al. (2021). Physicochemical and Biochemical Changes in Cocoa during the Fermentation Step. Processes, 9(8), 1424. [Link][12]
-
Voigt, J., et al. (2019). Cocoa-specific flavor components and their peptide precursors. Food Research International, 123, 30-39. [Link][25]
-
Virtanen, A. I. (1956). The synthesis of amino acids in plants. Angewandte Chemie, 68(17-18), 544-551. [Link][26]
-
ResearchGate. (n.d.). Caffeic acid derivatives isolated from the aerial parts of Galinsoga parviflora and their effect on inhibiting oxidative burst in human neutrophils. Retrieved from [Link][27]
-
Tegeder, M. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(3), 557-564. [Link][28]
-
Iowa State University Digital Repository. (n.d.). Antimicrobial Mechanism of 'Fatty acyl glutamic acid' Bio-surfactant against Escherichia coli O157:H7 and Listeria monocytogenes involves Disruption of the Cytoplasmic Membrane. [Link][29]
-
Mindt, M., et al. (2018). Production of Food and Feed Additives From Non-food-competing Feedstocks: Valorizing N-acetylmuramic Acid for Amino Acid and Carotenoid Fermentation With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 6, 136. [Link][30]
-
UniProt Consortium. (n.d.). acetyl-CoA C-acyltransferase - Theobroma cacao (Cacao). UniProtKB - A0A061EK03. Retrieved from [Link][15]
-
Sivakumar, N., & Manimaran, A. (2015). Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability. Journal of Clinical and Diagnostic Research, 9(10), BC01-BC04. [Link][31]
-
Ganguly, S., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. Biological and Environmental Sciences, 10(4), 24-36. [Link][32]
-
Liu, W., et al. (2023). Metabolic engineering and mechanical investigation of enhanced plant autoluminescence. Plant Biotechnology Journal, 21(5), 978-990. [Link][13]
-
Romero-Garrido, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link][33]
Sources
- 1. Isolation, structure determination, synthesis, and sensory activity of N-phenylpropenoyl-L-amino acids from cocoa (Theobroma cacao) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal efficacy of caffeic acid and nano-caffeic acid particles against candidiasis: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phytohub.eu [phytohub.eu]
- 7. Cocoa Bean Proteins—Characterization, Changes and Modifications due to Ripening and Post-Harvest Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways [mdpi.com]
- 9. Fast determination of N-phenylpropenoyl-l-amino acids (NPA) in cocoa samples from different origins by ultra-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical and Biochemical Changes in Cocoa during the Fermentation Step [mdpi.com]
- 13. Metabolic engineering and mechanical investigation of enhanced plant autoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Optimization of N-Phenylpropenoyl-l-amino Acids as Potent and Selective Inducible Nitric Oxide Synthase Inhibitors for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. The Regulation of Essential Amino Acid Synthesis and Accumulation in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Glutamic acid reshapes the plant microbiota to protect plants against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Cocoa-specific flavor components and their peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The synthesis of amino acids in plants [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
- 28. Regulation of amino acid metabolic enzymes and transporters in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. DSpace [dr.lib.iastate.edu]
- 30. Frontiers | Production of Food and Feed Additives From Non-food-competing Feedstocks: Valorizing N-acetylmuramic Acid for Amino Acid and Carotenoid Fermentation With Corynebacterium glutamicum [frontiersin.org]
- 31. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bepls.com [bepls.com]
- 33. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 34. explorationpub.com [explorationpub.com]
